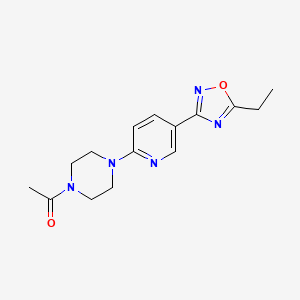![molecular formula C20H18ClF6N3O2 B2932852 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(1r,4r)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl]urea CAS No. 1394011-91-6](/img/structure/B2932852.png)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(1r,4r)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UC2288 is a novel, cell-permeable, and orally active compound that acts as a p21 attenuator. It is synthesized based on the structure of Sorafenib. UC2288 decreases p21 messenger ribonucleic acid expression independently of p53 and attenuates p21 protein levels with minimal effect on p21 protein stability .
Méthodes De Préparation
UC2288 is synthesized based on the chemical structure of Sorafenib. The synthetic route involves the use of phenylcyclohexyl-urea as a base compound. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide and ethanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .
Analyse Des Réactions Chimiques
UC2288 undergoes various chemical reactions, including:
Oxidation: UC2288 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed on UC2288 to yield reduced forms of the compound.
Substitution: UC2288 can undergo substitution reactions where functional groups on the compound are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents
Applications De Recherche Scientifique
UC2288 has a wide range of scientific research applications, including:
Cancer Research: UC2288 is used to study the role of p21 in cancer progression and as a potential therapeutic agent for cancer treatment. .
Neuroinflammation: UC2288 has been studied for its effects on neuroinflammation in models of Parkinson’s disease. .
Cell Cycle Regulation: UC2288 is used to investigate the regulation of the cell cycle by p21 and its role in various physiological processes
Mécanisme D'action
UC2288 exerts its effects by selectively downregulating the expression of p21, a cyclin-dependent kinase inhibitor. This downregulation occurs independently of p53, a tumor suppressor protein. UC2288 decreases p21 messenger ribonucleic acid expression and attenuates p21 protein levels with minimal effect on p21 protein stability . The molecular targets of UC2288 include the p21 protein and its associated pathways, which are involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
UC2288 is structurally related to Sorafenib, a multikinase inhibitor that also attenuates p21. unlike Sorafenib, UC2288 does not inhibit Raf kinases or alter the phosphorylation state of extracellular signal-regulated kinase . Other similar compounds include:
Sorafenib: A multikinase inhibitor that also attenuates p21 but has broader kinase inhibition activity.
Imetelstat: A telomerase inhibitor that, when combined with UC2288, shows synergistic effects in inhibiting tumor growth
UC2288’s unique selectivity for p21 and its minimal effect on other kinases make it a valuable tool for studying the specific role of p21 in various biological processes and diseases .
Propriétés
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxycyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF6N3O2/c21-16-7-4-13(9-15(16)20(25,26)27)30-18(31)29-12-2-5-14(6-3-12)32-17-8-1-11(10-28-17)19(22,23)24/h1,4,7-10,12,14H,2-3,5-6H2,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPSOOYSNVVMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

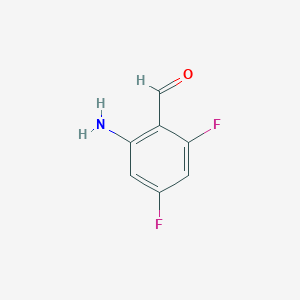

![1-allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2932775.png)

![Spiro[5.5]undecane-3-carbaldehyde](/img/structure/B2932781.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2932782.png)
![3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932783.png)
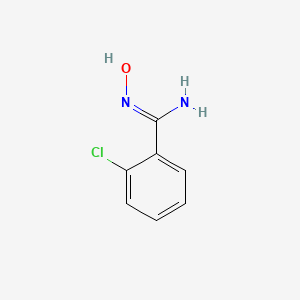

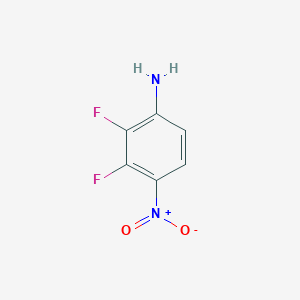
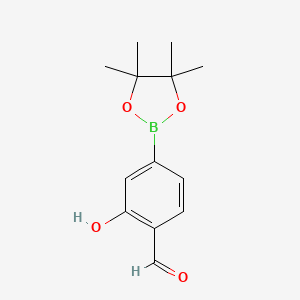
![2-(9-Chloro-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2932790.png)
![Ethyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2932791.png)
